Regioselectivity in Cross-Coupling: 4- vs. 5-(Tributylstannyl)isoxazole
The placement of the stannyl group dictates the site of bond formation in cross-coupling reactions. 4-(Tributylstannyl)isoxazole is essential for installing substituents specifically at the 4-position of the isoxazole ring. Its regioisomer, 5-(tributylstannyl)isoxazole, undergoes Stille coupling with aryl halides to yield 5-arylisoxazoles [1]. Using the wrong isomer would lead to the incorrect regioisomer of the final product, a critical failure in structure-activity relationship (SAR) studies.
| Evidence Dimension | Regioselectivity of Stille Coupling |
|---|---|
| Target Compound Data | Yields 4-substituted isoxazole derivatives [2]. |
| Comparator Or Baseline | 5-(Tributylstannyl)isoxazole yields 5-substituted isoxazole derivatives [1]. |
| Quantified Difference | Distinct product regioisomer. |
| Conditions | Palladium-catalyzed Stille cross-coupling with aryl/heteroaryl halides. |
Why This Matters
This difference is non-negotiable for synthesis of specific target molecules, making the 4-isomer the only viable option for 4-functionalized isoxazoles.
- [1] Kondo, Y., Uchiyama, D., Sakamoto, T., & Yamanaka, H. (1991). Condensed heteroaromatic ring systems. XIX. Synthesis and reactions of 5-(tributylstannyl)isoxazoles. Tetrahedron Letters, 32(13), 1681-1684. View Source
- [2] Uchiyama, D., Yabe, M., Kameyama, H., Sakamoto, T., Kondo, Y., & Yamanaka, H. (1996). Synthesis and reactions of 4-tributylstannyl-3-methylisoxazole. Heterocycles, 43(6), 1301-1304. View Source
